4-[(E)-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-{[(3-NITROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL ACETATE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a nitrophenyl group, a formamido group, and an acetate ester. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(E)-{[(3-NITROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL ACETATE typically involves multi-step organic reactions. One common method includes the reaction of 3-nitroaniline with formic acid to form the formamido intermediate. This intermediate is then reacted with 4-nitrobenzaldehyde under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product formation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with stringent quality control measures in place. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality 4-[(E)-{[(3-NITROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL ACETATE.
Chemical Reactions Analysis
Types of Reactions: 4-[(E)-{[(3-NITROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL ACETATE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The acetate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
4-[(E)-{[(3-NITROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL ACETATE has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-[(E)-{[(3-NITROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL ACETATE involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, influencing cellular oxidative stress pathways. The formamido group can form hydrogen bonds with biological macromolecules, affecting their structure and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
4-Nitrophenyl Acetate: Shares the nitrophenyl and acetate ester groups but lacks the formamido group.
3-Nitroaniline: Contains the nitrophenyl group but lacks the formamido and acetate ester groups.
4-Nitrobenzaldehyde: Contains the nitrophenyl group but lacks the formamido and acetate ester groups.
Uniqueness: 4-[(E)-{[(3-NITROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL ACETATE is unique due to the presence of both the formamido and acetate ester groups, which impart distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in scientific research.
Properties
Molecular Formula |
C16H13N3O5 |
---|---|
Molecular Weight |
327.29 g/mol |
IUPAC Name |
[4-[(E)-[(3-nitrobenzoyl)hydrazinylidene]methyl]phenyl] acetate |
InChI |
InChI=1S/C16H13N3O5/c1-11(20)24-15-7-5-12(6-8-15)10-17-18-16(21)13-3-2-4-14(9-13)19(22)23/h2-10H,1H3,(H,18,21)/b17-10+ |
InChI Key |
JSBXPAKVKLSYHK-LICLKQGHSA-N |
Isomeric SMILES |
CC(=O)OC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.